molecular formula C13H8ClNO2 B8340600 3-(2-Chloro-4-cyanophenoxy)phenol

3-(2-Chloro-4-cyanophenoxy)phenol

Cat. No.: B8340600
M. Wt: 245.66 g/mol
InChI Key: SRWHKUGZZLSZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-cyanophenoxy)phenol is a useful research compound. Its molecular formula is C13H8ClNO2 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
3-(2-Chloro-4-cyanophenoxy)phenol has been identified as an effective herbicide, particularly in the selective control of Gramineae family weeds such as barnyard grass and crabgrass. Research indicates that this compound exhibits minimal harmful effects on cereal crops like rice and wheat, making it a valuable tool for sustainable agriculture. The herbicidal mechanism involves the disruption of specific growth pathways in target weeds while preserving crop yield .

Table 1: Herbicidal Efficacy

Weed TypeEfficacy (%)Crop Safety
Barnyard Grass90High
Crabgrass85High
Foxtail88High

Medicinal Chemistry Applications

Anticancer Potential
Recent studies have highlighted the potential of this compound derivatives in anticancer therapy. These compounds have shown promising activity against various cancer cell lines, indicating their role as potential lead compounds for drug development. The underlying mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxic effects against prostate cancer cell lines. For instance, a specific derivative showed an IC50 value of 15 µM against PC-3 cells, suggesting substantial anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
PC-3 (Prostate)15
HeLa (Cervical)20
MCF-7 (Breast)18

Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties. In animal models, these compounds have been shown to reduce paw edema significantly, suggesting their potential use in treating inflammatory conditions.

Case Study: Anti-inflammatory Effects
In a controlled study, rats treated with a formulation containing this compound exhibited a reduction in carrageenan-induced paw swelling by up to 56%, demonstrating its effectiveness as an anti-inflammatory agent .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to growth and inflammation.

Future research is likely to focus on:

  • Structural Modifications: Enhancing the efficacy and specificity of derivatives.
  • Combination Therapies: Evaluating synergistic effects with other therapeutic agents.
  • Field Trials: Assessing the practical applications in agricultural settings to optimize crop protection strategies.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-chloro-4-(3-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H8ClNO2/c14-12-6-9(8-15)4-5-13(12)17-11-3-1-2-10(16)7-11/h1-7,16H

InChI Key

SRWHKUGZZLSZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C#N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.